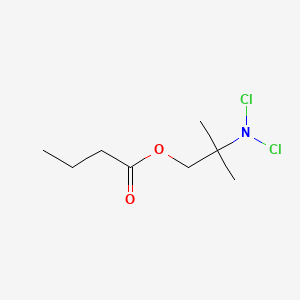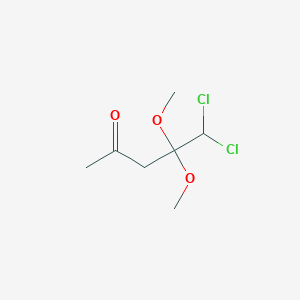
Ethylidene(trimethyl)-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylidene(trimethyl)-lambda~5~-phosphane is an organophosphorus compound characterized by the presence of an ethylidene group attached to a phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethylidene(trimethyl)-lambda~5~-phosphane typically involves the reaction of trimethylphosphine with an ethylidene precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane. The reaction temperature is often maintained at low to moderate levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is typically purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Ethylidene(trimethyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: The ethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds.
Wissenschaftliche Forschungsanwendungen
Ethylidene(trimethyl)-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of various organophosphorus compounds and materials.
Wirkmechanismus
The mechanism of action of Ethylidene(trimethyl)-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. The ethylidene group can also undergo various transformations, influencing the overall reactivity and function of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylphosphine: A simpler phosphine compound with similar reactivity.
Ethylphosphine: Another organophosphorus compound with an ethyl group attached to phosphorus.
Dimethylphosphine: Contains two methyl groups attached to phosphorus.
Uniqueness
Ethylidene(trimethyl)-lambda~5~-phosphane is unique due to the presence of both ethylidene and trimethyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler phosphine compounds.
Eigenschaften
CAS-Nummer |
61169-17-3 |
|---|---|
Molekularformel |
C5H13P |
Molekulargewicht |
104.13 g/mol |
IUPAC-Name |
ethylidene(trimethyl)-λ5-phosphane |
InChI |
InChI=1S/C5H13P/c1-5-6(2,3)4/h5H,1-4H3 |
InChI-Schlüssel |
MILUDWVJRQSQBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC=P(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


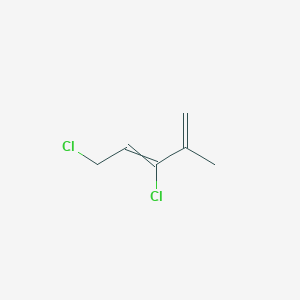

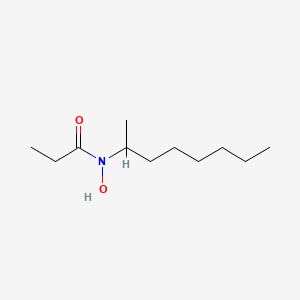


![2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-amine](/img/structure/B14592576.png)
![Benzyl [4-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-(propan-2-ylamino)butyl] phosphate](/img/structure/B14592584.png)
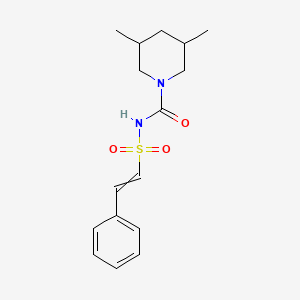
![7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14592596.png)

![2-[(2H-1,3,2-Benzoxathiastibol-2-yl)sulfanyl]phenol](/img/structure/B14592610.png)
